molecular formula CH2O2 B1585038 Formic-d acid CAS No. 917-71-5

Formic-d acid

Cat. No. B1585038
CAS RN: 917-71-5
M. Wt: 46.025 g/mol
InChI Key: BDAGIHXWWSANSR-GXEIOEIKSA-N
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Description

Formic-d acid, also known as deuterated formic acid, is a form of formic acid where the hydrogen atom is replaced by deuterium, a hydrogen isotope . It is used in various applications, including as a solvent in NMR spectroscopy .


Synthesis Analysis

Formic-d acid can be synthesized from carbon monoxide and methanol or sodium hydroxide . Another method involves the oxidation of hydrocarbons . The synthesis process is often carried out under laboratory conditions .


Molecular Structure Analysis

The molecular structure of Formic-d acid consists of 2 oxygen atoms, a single carbon atom, and 2 hydrogen atoms . The chemical formula is HCO2D .


Chemical Reactions Analysis

Formic acid undergoes various chemical reactions. It reacts with alcohol to form esters . It also reacts with metals like iron, zinc, and aluminium to form metal formate salts and produce hydrogen gas .


Physical And Chemical Properties Analysis

Formic-d acid is a colourless caustic liquid with a pungent odour . It has a melting point of 8.4°C and a boiling point of 100.7°C . It is soluble in water, benzene, and ethyl alcohol .

Scientific Research Applications

Hydrogen Supply

Formic acid is considered a state-of-the-art resource for in situ hydrogen supply . It has attracted considerable attention due to its high hydrogen content, low toxicity, and easy storage and transportation . However, generating hydrogen from formic acid in a controlled manner under mild conditions is still challenging .

2. Catalysts for Formic Acid Dehydrogenation (FAD) The stability of formic acid dehydrogenation (FAD) catalysts and CO selectivity require further investigation . Recent advances in heterogeneous catalysts, homogeneous catalysts, and carbon-based supports are summarized .

Hydrogen Storage

Formic acid is considered an effective liquid chemical for hydrogen storage because it is easier to handle than solid or gaseous materials . This is primarily focusing on hydrogen generation by formic acid dehydrogenation .

Energy Vector

Formic acid is used as an energy vector . It is also used as a hydrogen gas carrier, syngas storage medium, and carbon source for bioprocesses .

Transfer Hydrogenation

Formic acid is used as a source of hydrogen in transfer hydrogenation . It is used in the Leuckart reaction to make amines .

Hydrogenation of Ketones

Formic acid is used for hydrogenation of ketones . This is done in aqueous solution or in its azeotrope with triethylamine .

Intermediate Chemical

Formic acid is a potential intermediate chemical which has a wide range of applications, especially as a feedstock for the chemical or biomanufacturing industries .

Sustainable Aviation Fuel (SAF)

Formic acid has been identified as an input for biological upgrading into sustainable aviation fuel (SAF) .

Mechanism of Action

Formic acid has been suggested as a promising hydrogen storage material . It is used in the electro-oxidation process, which is still not very clear, especially regarding the confirmation of the intermediates .

Safety and Hazards

Formic-d acid is flammable and containers may explode when heated . It is corrosive and can cause severe skin burns and eye damage . It is toxic if inhaled .

Future Directions

Formic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . It is also considered an effective liquid chemical for hydrogen storage .

properties

IUPAC Name

deuterioformic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formic-d acid

CAS RN

917-71-5
Record name 917-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does deuteration in formic-d acid affect the study of proton transfer reactions?

A1: Formic-d acid is an invaluable tool for investigating the dynamics of double proton transfer. Infrared spectroscopy studies on gaseous formic acid dimer, (HCOOH)2, and its deuterated analog, (DCOOH)2, provide insights into the potential energy surfaces governing these reactions. [] The distinct vibrational frequencies associated with O-H and O-D stretches allow researchers to decipher the complexities of proton transfer mechanisms.

Q2: Can you elaborate on the use of formic-d acid in determining the ionization constant ratio of formic acid?

A2: The ionization constant ratio of formic acid (HCOOH) and formic-d acid in aqueous solutions was determined to be Ka(H)/Ka(D) = 1.06 ± 0.03 at 24.0 ± 0.5°C. [] This experiment utilized formic-d acid to measure the secondary equilibrium deuterium isotope effect, offering valuable insights into the influence of isotopic substitution on acidity.

Q3: What is the significance of formic-d acid in understanding tautomerism in adenine derivatives?

A3: Formic-d acid is instrumental in synthesizing 2-deuterated adenine derivatives, enabling the study of tautomerism in these compounds. For instance, the synthesis of 9-alkyl-2-deuterio-N6-methoxyadenines and 2-deuterio-N6,9-dimethyladenine was achieved using formic-d acid. [] The incorporation of deuterium at specific positions, facilitated by formic-d acid, aids in interpreting NMR spectra and unraveling the equilibrium between amino and imino tautomeric forms.

Q4: How does formic-d acid contribute to elucidating reaction mechanisms in ion-molecule reactions?

A4: Formic-d acid helps delineate the mechanisms of ion-molecule reactions. Studies examining these reactions in formic-d acid, where ions were generated through electron bombardment, revealed specific reaction pathways and rate constants. [] The use of deuterated formic acid allows for the identification of specific hydrogen atom transfer events during these reactions.

Q5: What insights can computational chemistry offer in studying formic acid dimer and its proton transfer dynamics?

A5: Computational methods like Molecular Mechanics with Proton Transfer (MMPT) and Density Functional Tight Binding (DFTB) are powerful tools for simulating and interpreting experimental spectra of formic acid dimer. [] These simulations aid in understanding the shape of the potential energy surface for double proton transfer, estimating the energy barrier for the process, and predicting the vibrational frequencies associated with the O-H stretching motions.

Q6: Are there any historical breakthroughs associated with formic-d acid?

A6: A landmark study in 1958 utilized anhydrous formic-d acid to investigate hydride transfer mechanisms in the reduction of triphenylmethyl carbonium ion. [] This research provided compelling kinetic and isotopic evidence supporting the hydride transfer mechanism from formate ion to the carbonium ion, marking a significant milestone in understanding organic reaction mechanisms.

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